

A Comparative Spectroscopic Look at Ethyl 9-Oxononanoate and Its Synthetic Precursors

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Compound of Interest

Compound Name: Ethyl 9-oxononanoate

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In the landscape of drug development and scientific research, a thorough understanding of a molecule's structure and the pathways to its synthesis is paramount. This guide provides a detailed comparative spectroscopic analysis of **Ethyl 9-oxononanoate**, a valuable organic compound, and its key precursors: 9-Oxononanoic acid and Azelaic acid monomethyl ester. Through a presentation of quantitative spectroscopic data, detailed experimental protocols, and pathway visualizations, this document serves as a comprehensive resource for researchers and professionals in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Ethyl 9-oxononanoate** and its precursors, offering a clear comparison of their structural features.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Ethyl 9-oxononanoate	~9.75	t	1H	-CHO
4.12	q	2H	-OCH ₂ CH ₃	
2.42	t	2H	-CH ₂ CHO	
2.28	t	2H	-CH ₂ COO-	
1.55-1.65	m	4H	-CH ₂ CH ₂ COO-, -CH ₂ CH ₂ CHO	
1.25-1.35	m	6H	-(CH ₂) ₃ -	
1.25	t	3H	-OCH ₂ CH ₃	
9-Oxononanoic acid	~9.76	t	1H	-CHO
~2.45	t	2H	-CH ₂ CHO	
~2.35	t	2H	-CH ₂ COOH	
~1.63	m	4H	-CH ₂ CH ₂ COOH, -CH ₂ CH ₂ CHO	
~1.33	m	6H	-(CH ₂) ₃ -	
Azelaic acid monomethyl ester	3.67	s	3H	-OCH ₃
2.35	t	2H	-CH ₂ COOH	
2.30	t	2H	-CH ₂ COOCH ₃	
1.62	m	4H	-CH ₂ CH ₂ COOH, -CH ₂ CH ₂ COOCH ₃	
1.33	m	6H	-(CH ₂) ₃ -	

Note: Some chemical shifts are predicted or inferred from structurally similar compounds due to the limited availability of direct experimental data.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
Ethyl 9-oxononanoate	~202.8	-CHO
~173.3	-COO-	
~60.1	-OCH ₂ -	
~43.9	-CH ₂ CHO	
~34.1	-CH ₂ COO-	
~29.0	-(CH ₂) _n -	
~24.9	-(CH ₂) _n -	
~22.0	-(CH ₂) _n -	
~14.2	-CH ₃	
9-Oxononanoic acid	~202.8	-CHO
~179.0	-COOH	
~43.9	-CH ₂ CHO	
~34.0	-CH ₂ COOH	
~28.9	-(CH ₂) _n -	
~24.6	-(CH ₂) _n -	
~22.0	-(CH ₂) _n -	
Azelaic acid monomethyl ester	~179.0	-COOH
~174.0	-COOCH ₃	
~51.5	-OCH ₃	
~34.0	-CH ₂ COOH, -CH ₂ COOCH ₃	
~29.0	-(CH ₂) _n -	
~24.8	-(CH ₂) _n -	

Note: Some chemical shifts are predicted or inferred from structurally similar compounds due to the limited availability of direct experimental data.[1]

Table 3: IR Spectroscopic Data

Compound	Wavenumber (cm ⁻¹)	Functional Group
Ethyl 9-oxononanoate	~2920, ~2850	C-H stretch (alkane)
	~2720	C-H stretch (aldehyde)
	~1735	C=O stretch (ester)
	~1725	C=O stretch (aldehyde)
	~1180	C-O stretch (ester)
9-Oxononanoic acid	~3300-2500 (broad)	O-H stretch (carboxylic acid)
	~2920, ~2850	C-H stretch (alkane)
	~2720	C-H stretch (aldehyde)
	~1710	C=O stretch (carboxylic acid)
	~1725	C=O stretch (aldehyde)
Azelaic acid monomethyl ester	~3300-2500 (broad)	O-H stretch (carboxylic acid)
	~2920, ~2850	C-H stretch (alkane)
	~1740	C=O stretch (ester)
	~1710	C=O stretch (carboxylic acid)
	~1170	C-O stretch (ester)

Note: IR data is based on characteristic absorption frequencies for the respective functional groups.[2]

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
Ethyl 9-oxononanoate	C ₁₁ H ₂₀ O ₃	200.27 g/mol [3]	155, 127, 101, 83, 55
9-Oxononanoic acid	C ₉ H ₁₆ O ₃	172.22 g/mol [4]	154, 136, 127, 109, 98, 83, 69, 55
Azelaic acid monomethyl ester	C ₁₀ H ₁₈ O ₄	202.25 g/mol [5]	185, 171, 143, 129, 111, 98, 83, 55

Synthetic Pathways and Experimental Protocols

The synthesis of **Ethyl 9-oxononanoate** can be achieved through several routes, often involving its precursors, 9-Oxononanoic acid and Azelaic acid monomethyl ester. A common industrial method involves the ozonolysis of oleic acid or its esters.

Synthesis of Azelaic Acid Monomethyl Ester via Ozonolysis

A prevalent method for producing azelaic acid and its monoesters is through the ozonolysis of oleic acid or methyl oleate.[6]

Experimental Protocol:

- **Ozonolysis:** Methyl oleate is dissolved in a suitable solvent mixture, such as acetic acid and hexane. The solution is cooled to a low temperature (e.g., 10-13°C) and a stream of ozone-enriched oxygen is bubbled through the mixture until the reaction is complete (indicated by a color change or TLC analysis).[6]
- **Oxidative Work-up:** The resulting ozonide is then subjected to oxidative cleavage. This is typically achieved by heating the mixture (e.g., to 90-95°C) for a period of time (e.g., 2.5 hours) to yield Azelaic acid monomethyl ester and other products.[6]
- **Purification:** The crude product is purified by techniques such as molecular distillation to obtain the final product with high purity.[6]

Synthesis of 9-Oxononanoic Acid

9-Oxononanoic acid can be synthesized through various methods, including a biotechnological pathway from linoleic acid.^[7]

Experimental Protocol (Biotechnological Route):

- **Enzymatic Conversion:** Linoleic acid is converted in a two-step, one-pot enzymatic process. The first step involves the use of 9S-lipoxygenase to catalyze the insertion of oxygen into linoleic acid, forming 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).^[7]
- **Cleavage:** The intermediate, 9S-HPODE, is then cleaved by 9/13-hydroperoxide lyase to yield 9-oxononanoic acid.^[7]
- **Extraction and Purification:** The product is extracted from the reaction mixture using an appropriate organic solvent and purified using chromatographic techniques.

Synthesis of Ethyl 9-Oxononanoate

Ethyl 9-oxononanoate can be prepared by the esterification of 9-oxononanoic acid.

Experimental Protocol (Fischer Esterification):

- **Reaction Setup:** 9-Oxononanoic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.
- **Reflux:** The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
- **Work-up and Purification:** After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, extracted with an organic solvent, washed with water, and dried. The final product is purified by distillation or column chromatography.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g.,

CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl), while solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components. Electron ionization (EI) is a common method for fragmentation analysis.

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic pathway from oleic acid to **Ethyl 9-oxononanoate**.

Caption: Synthetic route to **Ethyl 9-oxononanoate**.

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